N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
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Scientific Research Applications
PET Tracers for Serotonin 5-HT(1A) Receptors
A study on analogs of this compound revealed their development as PET (Positron Emission Tomography) tracers for serotonin 5-HT(1A) receptors, highlighting their potential in neuropsychiatric disorder studies. These analogs have shown high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT(1A) receptors (García et al., 2014).
Dopamine D-2 and Serotonin 5-HT2 Antagonists
Another research focused on compounds substituted at the 3-position with 1-piperazinyl, tetrahydropyridyl, and piperidinyl, exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These findings contribute to the understanding of noncataleptogenic, centrally acting antagonists, offering insights into atypical neuroleptic profiles similar to clozapine (Perregaard et al., 1992).
Antimicrobial and Antilipase Activities
Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates unveiled their antimicrobial, antilipase, and antiurease activities, underlining the compound's potential in creating derivatives with significant biological effects. Some derivatives demonstrated good to moderate antimicrobial activity against tested microorganisms, highlighting their medicinal chemistry applications (Başoğlu et al., 2013).
Synthesis of Flunarizine and Its Isomers
A study on the synthesis of flunarizine, a drug used for migraines and epilepsy, showcases the chemical versatility and application of such compounds in pharmaceutical manufacturing. This research provides insights into regioselective metal-catalyzed amination processes, contributing to the development of efficient production methods for therapeutically relevant drugs (Shakhmaev et al., 2016).
Motilin Receptor Agonist for Gastrointestinal Transit
Discovery of compounds acting as motilin receptor agonists, like GSK962040, illustrates the application of such chemical structures in addressing gastrointestinal transit issues. This research highlights the potential for developing new therapeutic agents for gastrointestinal disorders, demonstrating the compound's role in enhancing neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-15-2-5-17(14-19(15)23)25-21(29)20(28)24-8-9-26-10-12-27(13-11-26)18-6-3-16(22)4-7-18/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRJWFLZOCLGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.